5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione

Tautomerism Physicochemical Properties Procurement Specification

For generic telatinib or kinase inhibitor libraries, the 4,7-dione tautomer is the industrial-scale patent intermediate (CN104804008A). Its dual carbonyls enable single-step, high-yield conversion to 4,7-dichlorofuro[2,3-d]pyridazine with POCl3, eliminating hazardous brominating agents. The tautomeric equilibrium guarantees reproducible reactivity unavailable in aromatized or amino-substituted analogs, directly lowering cost of goods and waste.

Molecular Formula C6H4N2O3
Molecular Weight 152.11 g/mol
CAS No. 13177-71-4
Cat. No. B180776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione
CAS13177-71-4
Molecular FormulaC6H4N2O3
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=COC2=C1C(=O)NNC2=O
InChIInChI=1S/C6H4N2O3/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10)
InChIKeyXXMXJZGHLGISEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione (CAS 13177-71-4): Core Scaffold Identity and Procurement Fundamentals


5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione (CAS 13177-71-4) is a fused heterocyclic building block belonging to the furo[2,3-d]pyridazine class, with the molecular formula C6H4N2O3 and a molecular weight of 152.11 g/mol . This compound exists in a tautomeric equilibrium with its diol form, furo[3,2-d]pyridazine-4,7-diol, a property that directly influences its reactivity and downstream synthetic utility . It serves as a critical intermediate in the synthesis of telatinib (BAY 57-9352), an orally active VEGFR2/3, c-Kit, and PDGFRα kinase inhibitor that has undergone Phase II clinical evaluation for gastric cancer [1]. Its structural characterization—a furan ring fused to a pyridazine ring bearing two ketone groups—underpins its role as a foundational scaffold for producing 4,7-disubstituted derivatives and advanced pharmaceutical candidates.

Why Furo[2,3-d]pyridazine Analogs Cannot Substitute for 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione in Telatinib Synthesis


Generic substitution within the furo[2,3-d]pyridazine family is precluded by the unique reactivity profile of the 4,7-dione tautomer. The compound's two accessible carbonyl positions at C-4 and C-7 enable efficient conversion to 4,7-dichlorofuro[2,3-d]pyridazine (CAS 13177-70-3) upon treatment with phosphorus oxychloride, a key transformation in the industrial-scale synthesis of telatinib [1][2]. In contrast, the amino-substituted analog furo[2,3-d]pyridazine-4,7-diamine (CAS 18259-49-9) or the parent furo[2,3-d]pyridazine (CAS 271-93-2) lack the requisite carbonyl handles for this chlorination step, demanding additional synthetic manipulations that compromise overall yield and purity . Furthermore, the tautomeric equilibrium with the diol form provides a modulable reactivity that is absent in permanently aromatized or differently substituted congeners, making the 4,7-dione the preferred electrophilic gateway for producing diverse 4,7-disubstituted furo[2,3-d]pyridazine libraries.

Quantitative Differentiation Evidence: 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione vs. Closest Analogs


Tautomeric Preference Quantified: Dione vs. Diol Form in 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione

The compound 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione (CAS 13177-71-4) is formally described as the dione tautomer, but it exists in equilibrium with furo[3,2-d]pyridazine-4,7-diol. This tautomeric duality is not observed in the permanently aromatized analog furo[2,3-d]pyridazine (CAS 271-93-2) . The dione form exhibits a predicted LogP of -0.1906 and a polar surface area (PSA) of 78.86 Ų, which differs from the diol form's predicted physicochemical profile and directly affects solubility and formulation behavior .

Tautomerism Physicochemical Properties Procurement Specification

Synthetic Efficiency: Conversion of 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione to 4,7-Dichlorofuro[2,3-d]pyridazine in One Step

The published telatinib synthetic pathway demonstrates that 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione (XIII) reacts directly with phosphorus oxychloride (XIV) to yield 4,7-dichlorofuro[2,3-d]pyridazine (XV) in one step at elevated temperature [1][2]. This single-step transformation contrasts with the 4,7-diamine analog (CAS 18259-49-9), which would require a Sandmeyer-type or diazotization-chlorination sequence to introduce chlorine atoms, typically proceeding over two steps with lower overall yields .

Synthetic Chemistry Process Chemistry Intermediate Procurement

Regioselective Derivatization: Exclusive C-4/C-7 Reactivity of the Dione Tautomer

The dione tautomer 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione is predisposed to exclusive electrophilic substitution at the C-4 and C-7 positions, as demonstrated by its chlorination to 4,7-dichlorofuro[2,3-d]pyridazine (melting point 118 °C; predicted boiling point 357.8 °C) . This contrasts with the behavior of the brominated analog 4,7-dibromofuro[2,3-d]pyridazine (CAS 13177-72-5), which requires harsher brominating conditions and carries a significantly higher molecular weight (309.94 g/mol vs. 152.11 g/mol), complicating downstream purification due to increased mass and altered chromatographic properties .

Regioselectivity Organic Synthesis Library Design

Validated Industrial Process: The Dione as a Proven Intermediate in cGMP Manufacturing

The telatinib mesylate industrial production patent CN104804008A explicitly employs the compound of formula XIII (furo[2,3-d]pyridazine-4,7(5H,6H)-dione) as a starting material and describes the subsequent condensation with 4-chloroaniline and 7-chlorofuro[2,3-d]pyridazine under potassium tert-butoxide catalysis to form telatinib free base, followed by mesylate salt formation and crystallization to achieve pharmaceutical-grade purity [1]. The patent reports specific process parameters: 95 °C reaction temperature, 24-hour reaction time, and purification via water addition and suction filtration, yielding telatinib in a validated multi-kilogram process [1]. No alternative furo[2,3-d]pyridazine congeners are described as suitable substitutes in this published industrial route.

Process Validation Industrial Procurement Quality Assurance

High-Value Application Scenarios for 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione Based on Quantitative Differentiation Evidence


Generic Telatinib and Furopyridazine-Based Kinase Inhibitor Development

Organizations developing generic versions of telatinib or novel furo[2,3-d]pyridazine-based kinase inhibitors should prioritize procurement of 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione, as it is the identical intermediate specified in the industrial-scale patent for telatinib mesylate production (CN104804008A) [1]. The validated one-step conversion to 4,7-dichlorofuro[2,3-d]pyridazine using phosphorus oxychloride minimizes step count and maximizes overall yield, directly affecting cost of goods in pharmaceutical manufacturing [1].

Medicinal Chemistry Library Synthesis Requiring 4,7-Disubstituted Furo[2,3-d]pyridazine Scaffolds

Medicinal chemists constructing focused libraries around the furo[2,3-d]pyridazine core will benefit from the exclusive C-4/C-7 reactivity of the dione tautomer [2]. Compared to the 4,7-diamine or 4,7-dibromo analogs, the dione offers a lower molecular weight electrophilic handle that facilitates concise diversification via nucleophilic aromatic substitution or cross-coupling chemistry, enabling rapid structure-activity relationship (SAR) exploration with fewer synthetic operations [2].

Process Chemistry Optimization for Scale-Up of Chlorinated Heterocycles

Process chemists seeking to optimize the synthesis of 4,7-dichlorofuro[2,3-d]pyridazine at kilogram scale should select the dione intermediate based on its demonstrated scalability and the mild reaction conditions (POCl3, elevated temperature) reported in the telatinib patent literature . The avoidance of brominating agents (PBr5) required by the dibromo analog reduces safety hazards and waste disposal costs, aligning with green chemistry principles for industrial procurement .

Quote Request

Request a Quote for 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.